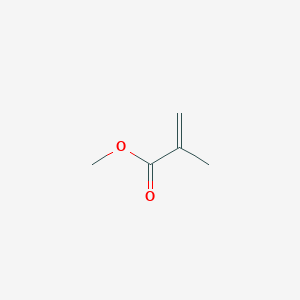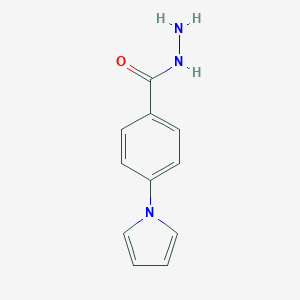
4-(1H-ピロール-1-イル)ベンゾヒドラジド
概要
説明
4-(1H-pyrrol-1-yl)benzohydrazide is an organic compound with the molecular formula C₁₁H₁₁N₃O and a molecular weight of 201.23 g/mol . This compound features a pyrrole ring attached to a benzohydrazide moiety, making it a valuable scaffold in medicinal chemistry due to its potential biological activities .
科学的研究の応用
4-(1H-pyrrol-1-yl)benzohydrazide has several applications in scientific research:
作用機序
Target of Action
The primary targets of 4-(1H-pyrrol-1-yl)benzohydrazide are enoyl ACP reductase and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in bacterial metabolism, making them attractive targets for antibacterial and antitubercular agents .
Mode of Action
4-(1H-pyrrol-1-yl)benzohydrazide interacts with its targets through binding interactions at the active sites of both dihydrofolate reductase and enoyl ACP reductase . This interaction results in the inhibition of these enzymes, disrupting their normal function .
Biochemical Pathways
The inhibition of enoyl ACP reductase and DHFR affects multiple biochemical pathways. Enoyl ACP reductase is involved in fatty acid synthesis, while DHFR plays a role in the folate pathway. The inhibition of these enzymes disrupts these pathways, leading to a decrease in bacterial growth and proliferation .
Result of Action
The result of 4-(1H-pyrrol-1-yl)benzohydrazide’s action is the inhibition of bacterial growth and proliferation. By inhibiting key enzymes in bacterial metabolism, the compound exerts significant antibacterial and antitubercular properties .
生化学分析
Biochemical Properties
4-(1H-pyrrol-1-yl)benzohydrazide interacts with enzymes such as enoyl ACP reductase and dihydrofolate reductase . These interactions are believed to contribute to its antibacterial and antitubercular properties .
Cellular Effects
At the cellular level, 4-(1H-pyrrol-1-yl)benzohydrazide exerts its effects by inhibiting the activity of key enzymes involved in bacterial metabolism . This can influence cell function, potentially disrupting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(1H-pyrrol-1-yl)benzohydrazide involves binding interactions with the active sites of dihydrofolate reductase and enoyl ACP reductase . This can result in enzyme inhibition or activation, leading to changes in gene expression .
Metabolic Pathways
4-(1H-pyrrol-1-yl)benzohydrazide is involved in the inhibition of the metabolic pathways of certain bacteria, specifically those involving the enzymes enoyl ACP reductase and dihydrofolate reductase
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide typically involves the reaction of 4-pyrrol-1-ylbenzoic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in ethanol as a solvent, with a few drops of glacial acetic acid added to catalyze the process . The mixture is refluxed for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for 4-(1H-pyrrol-1-yl)benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
4-(1H-pyrrol-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazoles or triazoles.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxadiazoles and triazoles.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
類似化合物との比較
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide: Similar structure with additional methyl groups on the pyrrole ring.
4-pyrrol-1-ylbenzoic acid hydrazide: Lacks the additional substituents on the pyrrole ring.
Uniqueness
4-(1H-pyrrol-1-yl)benzohydrazide is unique due to its dual inhibitory action on enoyl ACP reductase and dihydrofolate reductase, which is not commonly observed in similar compounds . This dual inhibition makes it a promising candidate for developing new antibacterial agents with enhanced efficacy .
特性
IUPAC Name |
4-pyrrol-1-ylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-13-11(15)9-3-5-10(6-4-9)14-7-1-2-8-14/h1-8H,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXSNEVNUORJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397517 | |
| Record name | 4-(1H-pyrrol-1-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112575-84-5 | |
| Record name | 4-Pyrrol-1-ylbenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112575-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-pyrrol-1-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 4-(1H-pyrrol-1-yl)benzohydrazide derivatives interact with their biological targets to exert their antibacterial and antitubercular effects?
A: Research suggests that 4-(1H-pyrrol-1-yl)benzohydrazide derivatives can act as dual inhibitors of enoyl ACP reductase (ENR) and dihydrofolate reductase (DHFR) []. These enzymes are crucial for bacterial survival and growth. ENR is involved in fatty acid biosynthesis, which is essential for cell wall formation, while DHFR participates in folate metabolism, necessary for DNA synthesis. By inhibiting these enzymes, these compounds can effectively disrupt bacterial growth and proliferation. Molecular docking studies have revealed that these compounds bind to the active sites of both ENR and DHFR, forming key interactions that contribute to their inhibitory activity [].
Q2: How does the structure of 4-(1H-pyrrol-1-yl)benzohydrazide derivatives influence their biological activity?
A: While specific structural data is not provided in the abstracts, the research highlights that modifications to the 4-(1H-pyrrol-1-yl)benzohydrazide scaffold, such as the addition of various substituents on the phenyl ring, can significantly impact its biological activity []. These structural modifications likely influence the compounds' binding affinity to ENR and DHFR, thereby affecting their inhibitory potency. This structure-activity relationship understanding is crucial for designing and optimizing novel derivatives with improved antibacterial and antitubercular properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


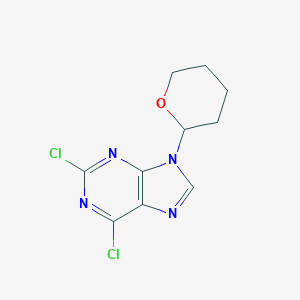
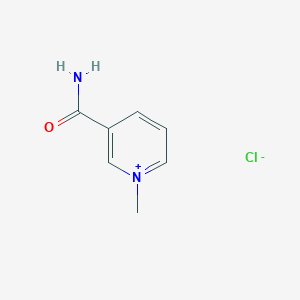
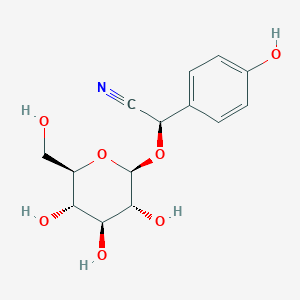
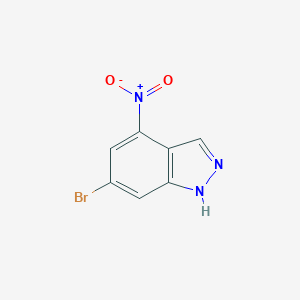

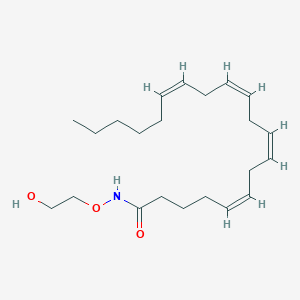
![2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B49765.png)
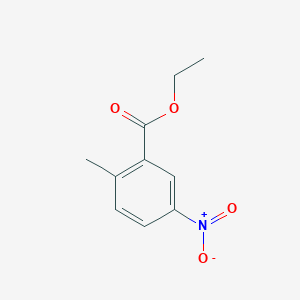
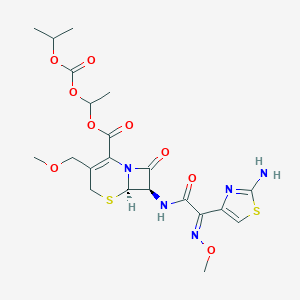
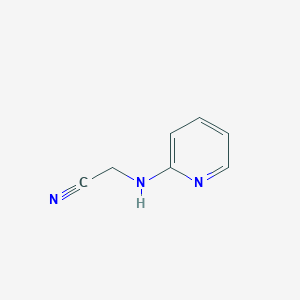

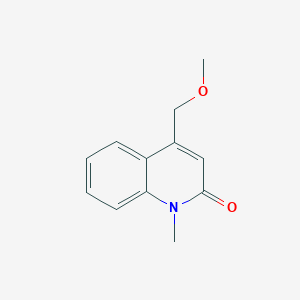
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)
